1-(2,4-Difluorophenyl)-3-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 398.4 g/mol. This compound is classified as an organofluorine compound due to the presence of fluorine atoms, which can enhance its biological activity and chemical stability .
The synthesis of 1-(2,4-difluorophenyl)-3-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea typically involves several key steps:
The molecular structure of 1-(2,4-difluorophenyl)-3-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea can be described using various structural representations:
InChI=1S/C20H22N4O5/c1-27-14-6-7-15(18(13-14)28-2)22-20(26)21-10-4-11-24-19(25)9-8-16(23-24)17-5-3-12-29-17/h3,5-9,12-13H,4,10-11H2,1-2H3,(H2,21,22,26)
INALQAZXDOWOJY-UHFFFAOYSA-N
COC1=CC(=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3)OC
These structural formulas indicate a complex arrangement of carbon, nitrogen, oxygen, and fluorine atoms that contribute to its chemical properties and reactivity .
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 1-(2,4-difluorophenyl)-3-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea likely involves interactions with specific biological targets:
Data on specific targets and pathways are still under investigation but suggest a potential role in therapeutic applications .
The physical and chemical properties of 1-(2,4-difluorophenyl)-3-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea include:
These properties indicate that the compound is suitable for various research applications where purity and stability are critical factors .
The applications of 1-(2,4-difluorophenyl)-3-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea span multiple scientific fields:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8